molecular formula C8H5N3O B3432853 3-(furan-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 1008428-33-8

3-(furan-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B3432853
CAS No.: 1008428-33-8
M. Wt: 159.14 g/mol
InChI Key: PHVYQUUVFIYOEH-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that contains both furan and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-1H-pyrazole-4-carbonitrile typically involves the condensation of furan-2-carbaldehyde with hydrazine derivatives, followed by cyclization and nitrile formation. One common method includes the reaction of furan-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization in the presence of a suitable catalyst to yield the pyrazole ring. The nitrile group can be introduced using cyanogen bromide or similar reagents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(furan-2-yl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of new materials and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    3-(furan-2-yl)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a nitrile.

    3-(furan-2-yl)-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a nitrile.

    3-(furan-2-yl)-1H-pyrazole-4-methylamine: Features a methylamine group instead of a nitrile.

Uniqueness

3-(furan-2-yl)-1H-pyrazole-4-carbonitrile is unique due to its nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for developing new pharmaceuticals and agrochemicals .

Properties

IUPAC Name

5-(furan-2-yl)-1H-pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVYQUUVFIYOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C=NN2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001273963
Record name 3-(2-Furanyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008428-33-8
Record name 3-(2-Furanyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1008428-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Furanyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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